molecular formula C12H15BrFNZn B14879965 3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide

3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14879965
M. Wt: 337.5 g/mol
InChI Key: FSEGQTLFMIBXGB-UHFFFAOYSA-M
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Description

3-Fluoro-4-[(1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[(1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M solution in THF.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then packaged in appropriate containers to maintain its stability during storage and transportation.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(1-piperidino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as oxidative addition and transmetalation.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and under an inert atmosphere.

    Oxidative Addition: This step involves the addition of the organozinc compound to a palladium catalyst, forming a palladium-zinc complex.

    Transmetalation: The organozinc compound transfers its organic group to the palladium catalyst, forming the desired product.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-Fluoro-4-[(1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-fluoro-4-[(1-piperidino)methyl]phenylzinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The organozinc compound reacts with a palladium catalyst, forming a palladium-zinc complex.

    Transmetalation: The organic group from the organozinc compound is transferred to the palladium catalyst.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the final product and regenerating the catalyst.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but with a morpholino group instead of a piperidino group.

    3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylmagnesium bromide: A Grignard reagent with a similar structure but different metal center.

Uniqueness

3-Fluoro-4-[(1-piperidino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability in THF. Its piperidino group provides distinct electronic and steric properties, making it suitable for specific synthetic applications that other similar compounds may not efficiently achieve.

Properties

Molecular Formula

C12H15BrFNZn

Molecular Weight

337.5 g/mol

IUPAC Name

bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]piperidine

InChI

InChI=1S/C12H15FN.BrH.Zn/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;;/h2,6-7H,1,4-5,8-10H2;1H;/q-1;;+2/p-1

InChI Key

FSEGQTLFMIBXGB-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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